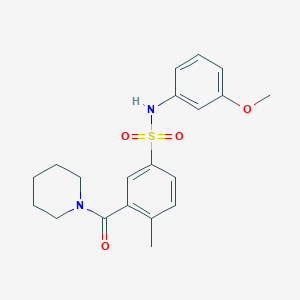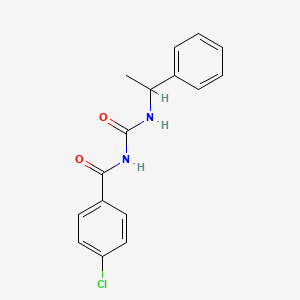![molecular formula C13H12F3N3OS B5280868 2,4,6-trimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5280868.png)
2,4,6-trimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C13H12F3N3OS and its molecular weight is 315.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.06531767 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. A common route includes the cyclization of appropriate precursors to form the thiadiazole ring, followed by functionalization with trifluoromethyl groups. The benzamide segment is introduced through amidation reactions, with careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for large-scale production, incorporating continuous flow techniques and automated systems to streamline the reaction steps. The use of advanced purification techniques like chromatography ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound can engage in a variety of reactions, including oxidation, reduction, and substitution. Each of these reactions may involve different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often occurs in the presence of nucleophiles or electrophiles, with catalysts like palladium or acids/bases to facilitate the reactions.
Major Products: These reactions can lead to the formation of various derivatives, enhancing the compound's versatility in chemical research.
4. Scientific Research Applications: This compound's unique structural properties make it a versatile tool in scientific research:
Chemistry: Utilized as a precursor in synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Its structure-activity relationship is explored to design and evaluate potential biological inhibitors or activators.
Medicine: Investigated for potential pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Employed in material sciences for developing novel polymers, coatings, and other advanced materials.
Mechanism of Action
Mechanism: The specific mechanism by which this compound exerts its effects varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, modulating their activity to achieve the desired therapeutic effect.
Molecular Targets and Pathways: Key pathways may include interactions with protein kinases, ion channels, or nuclear receptors, influencing cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds: Structurally related compounds may include other thiadiazole derivatives and trifluoromethyl-substituted benzamides.
Uniqueness: This compound's unique combination of the thiadiazole and trifluoromethyl groups, along with its specific substitution pattern, distinguishes it from others, potentially offering distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-6-4-7(2)9(8(3)5-6)10(20)17-12-19-18-11(21-12)13(14,15)16/h4-5H,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZCAWLLFCNPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NN=C(S2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile](/img/structure/B5280786.png)
![4-[(3-chlorophenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B5280789.png)
![2,4,5-trimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5280798.png)

![1-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5280814.png)
![1,2-DICYANO-5-HYDROXY-7-OXO-3-PHENYL-4-PROPYL-6-AZABICYCLO[3.2.1]OCT-2-YL CYANIDE](/img/structure/B5280815.png)
![3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B5280837.png)

![[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-pyridylamine](/img/structure/B5280847.png)
![4-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5280848.png)
![(5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5280854.png)
![N-[(2-CHLOROPHENYL)METHYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5280863.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5280867.png)
![N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B5280870.png)
